4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone
Overview
Description
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the reaction of hydrazines with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridylcarbonylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+4-Pyridylcarbonylhydrazine→4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrazone synthesis can be applied on a larger scale, with appropriate modifications to ensure safety and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom in the benzaldehyde moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Oxidation of the hydrazone can lead to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Industry: It can be used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to inhibition of biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde hydralazine hydrazone: Similar in structure but with different biological activities.
4-Chlorobenzaldehyde thiosemicarbazone: Known for its antimicrobial and antitumor properties.
4-Chlorobenzaldehyde semicarbazone: Used in various chemical syntheses and as an intermediate.
Uniqueness
4-Chlorobenzaldehyde (4-pyridylcarbonyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and interact with biological macromolecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDRLZATAWMLKJ-SXGWCWSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-46-7 | |
Record name | NSC50111 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6342-46-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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